4-(2-Fluorophenyl)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(2-Fluorophenyl)-3-methoxybenzoic acid” is a complex organic molecule that likely contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a fluorophenyl group (a benzene ring with a fluorine atom attached) .
Synthesis Analysis
While specific synthesis methods for “4-(2-Fluorophenyl)-3-methoxybenzoic acid” were not found, similar compounds often involve complex organic synthesis methods .Scientific Research Applications
Inhibitory Effects on Biosynthesis
- 4-(2-Fluorophenyl)-3-methoxybenzoic acid has been studied for its inhibitory effects on the biosynthesis of fatty acids and sterols. It has shown in vitro inhibitory activity toward sterol biosynthesis, though not as strong as pravastatin. However, in vivo studies on Sprague-Dawley rats and Watanabe hereditable hyperlipidemic rabbits showed a stronger reducing effect on cholesterol and triglycerides compared to pravastatin and bezafibrate (Ohno et al., 2005).
Solubility and Molecular Interactions
- Research on the solubility of various compounds including 4-(2-Fluorophenyl)-3-methoxybenzoic acid and its interactions with solvents like 2-methoxyethanol has been conducted. This research is significant in understanding the molecular interactions and solubility characteristics of these compounds (Hart et al., 2015).
Polymer Research
- The compound has been utilized in the synthesis of new sulfonated side-chain grafting units for the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers are characterized for their applications in fuel cells, highlighting their good properties as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Applications in Fungus-Derived Bioactive Compounds
- In the field of natural product research, a study on the marine-derived fungus Aspergillus carneus isolated new phenyl ether derivatives related to 4-(2-Fluorophenyl)-3-methoxybenzoic acid. These compounds exhibited strong antioxidant activities, indicating potential applications in pharmaceuticals (Xu et al., 2017).
Fluorescent Probe Development
- The compound has been applied in the development of fluorescent probes sensitive to pH changes and selective in metal cations, demonstrating its utility in biochemical and environmental sensing applications (Tanaka et al., 2001).
Lewis Acid Catalyzed Synthesis
- Lewis acid catalyzed synthesis involving 4-(2-Fluorophenyl)-3-methoxybenzoic acid has been explored for developing fluorinated building blocks like 3-fluoro-4-methoxybenzoyl chloride, highlighting its role in facilitating the production of industrially relevant chemicals (Yerande et al., 2014).
properties
IUPAC Name |
4-(2-fluorophenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-9(14(16)17)6-7-11(13)10-4-2-3-5-12(10)15/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUNMGVXWUXOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673396 |
Source
|
Record name | 2'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-3-methoxybenzoic acid | |
CAS RN |
1214367-91-5 |
Source
|
Record name | 2′-Fluoro-2-methoxy[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214367-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.